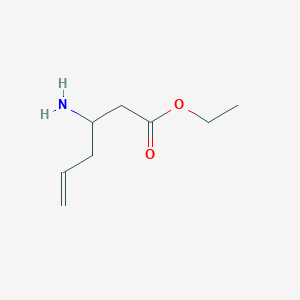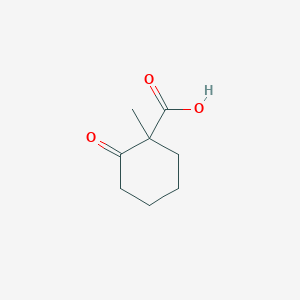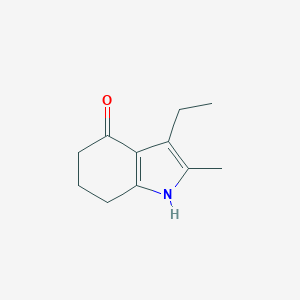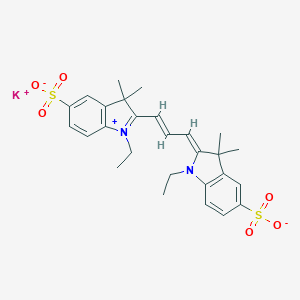
Cyanine 3 Bisethyl Dye Potassium Salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis of Novel Cyanine Dyes
The synthesis of cyanine dyes has been explored through various methods. One study describes the acid-catalyzed condensation of substituted 2-phenyl-4,5-dihydrofurylium hexachloroantimonates with ethyl orthoformate and other reagents to produce novel cyanine dyes. This process involves oxonium salt-enol ether resonance, which is a key step in the formation of these dyes. X-ray crystallography was used to study the structure of one such cyanine dye, providing insights into its molecular configuration .
Supramolecular Complexes of Cyanine Dyes
Cyanine dyes with terminal ammonium groups have been shown to form supramolecular complexes with bis(18-crown-6)stilbene. These complexes exhibit pseudocyclic and triple-decker structures, with the formation constants indicating strong interactions between the dye and the stilbene. This study highlights the self-assembly capabilities of cyanine dyes in the presence of suitable counter molecules, which could be useful in various applications .
Positive Solvatochromic Cyanine Dyes
A novel approach to synthesizing positive solvatochromic cyanine dyes has been reported, using a pyrazolo pyrazoly heterocyclic nucleus. These dyes exhibit solvatochromism, changing color in response to the polarity of the solvent. The electronic visible absorption spectra of these dyes were investigated, and their structures were confirmed through various analytical techniques, including IR, 1H-NMR, and mass spectrometry .
Thiocarbamoyl in Cyanine Dye Synthesis
The synthesis of bis-mono and dimethine cyanine dyes incorporating various heterocyclic compounds has been achieved through the reaction of a thiocarbamoyl derivative with different organic reagents. This method aims to overcome the challenges of energetic reactions that typically require long times. The electronic behaviors of these dyes were studied, suggesting their potential in medical and other fields. Spectral and analytical analyses were used to elucidate the photosensitizers .
Molecular Structure Analysis
The molecular structures of cyanine dyes are complex and can be studied using techniques such as X-ray crystallography . The presence of heterocyclic compounds and various substituents can significantly influence the properties of the dyes, including their ability to form supramolecular complexes and exhibit solvatochromism .
Chemical Reactions Analysis
Cyanine dyes undergo various chemical reactions during their synthesis, including condensation and reactions with heterocyclic compounds. These reactions are crucial for tailoring the properties of the dyes, such as their solvatochromic behavior and their ability to form complexes .
Physical and Chemical Properties Analysis
The physical and chemical properties of cyanine dyes, such as their solvatochromic behavior , ability to form supramolecular complexes , and electronic behaviors , are influenced by their molecular structure. These properties are essential for their potential applications in fields like medical imaging and organic electronics.
Applications De Recherche Scientifique
Cyanine 3 Bisethyl Dye Potassium Salt: Applications en recherche scientifique
Bioprobes et Biolabels : Les colorants de la famille Cyanine sont largement utilisés dans les bioprobes et les biolabels en raison de leurs excellentes propriétés photophysiques, de leur biocompatibilité et de leur faible toxicité. Ils jouent un rôle crucial dans le diagnostic médical, la recherche génétique et la surveillance environnementale .
Sondes fluorescentes : Les propriétés fluorescentes des colorants de la famille Cyanine les rendent idéales pour une utilisation comme sondes dans diverses techniques d'imagerie. Ils permettent de visualiser les composants cellulaires et de suivre les processus biologiques .
Photothérapie : Les colorants de la famille Cyanine sont utilisés dans les traitements de photothérapie en raison de leur capacité à absorber la lumière et à la convertir en énergie thérapeutique. Cette application est particulièrement pertinente dans le traitement du cancer où l'exposition ciblée à la lumière peut induire la mort cellulaire .
Photovoltaïque : Les capacités d'absorption et de transfert d'énergie des colorants de la famille Cyanine sont explorées pour une utilisation dans les cellules photovoltaïques afin d'améliorer l'efficacité de la conversion de l'énergie solaire .
Photocatalyse dans le proche infrarouge : L'exploration des Cyanines en tant que photocatalyseurs est un domaine de recherche émergent. Leur capacité à catalyser des réactions sous lumière proche infrarouge pourrait conduire à des applications innovantes dans la synthèse et la science des matériaux .
Colorant fluorescent réactif aux thiols : Cyanine 3 Bisfunctional MTSEA Dye, un composé apparenté, est connu pour sa réactivité aux thiols, ce qui indique des applications potentielles dans la bioconjugaison et le développement de marqueurs fluorescents pour les protéines et autres biomolécules .
Mécanisme D'action
Target of Action
Cyanine 3 Bisethyl Dye Potassium Salt is a type of cyanine dye . Cyanine dyes are organic fluorophores that have found a wide range of applications in single-molecule and super-resolution imaging as well as in other biophysical studies . They are popular choices for fluorescence-based applications due to their high molar extinction coefficients and tunability of fluorescence wavelengths .
Mode of Action
The mode of action of this compound involves a process known as "photoblueing" . This process involves the shift of the absorbance spectra of cyanine dyes to shorter wavelengths over time . The photoconversion of a cyanine dye, such as this compound, occurs upon photoexcitation during fluorescent imaging . The formal C2H2 excision from the cyanine dye occurs mainly through an intermolecular pathway involving a combination of bond cleavage and reconstitution .
Biochemical Pathways
The biochemical pathways affected by this compound involve the generation of singlet oxygen . This singlet oxygen then reacts with the dye, causing the loss of an ethene group and truncation to form another cyanine with a shorter alkenyl chain . This phototruncation reaction converts heptamethine cyanine into pentamethine cyanine, and then into trimethine cyanine, shifting the light absorbance spectra .
Pharmacokinetics
It is known that the compound has a molecular weight of 58378 , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The result of the action of this compound is the generation of a blueshifted derivative of the original dye . This can potentially obscure multicolor fluorescence imaging, leading to misinterpretation of the data . This photoconversion can also be exploited to develop a new photoactivation method for high-density single-particle tracking in a living cell without using uv illumination and cell-toxic additives .
Action Environment
The action environment can influence the efficacy and stability of this compound. For instance, buffer conditions can suppress or enhance the phototruncation reaction . Enhancing the reaction could open up experimental possibilities that take advantage of the dye shift . .
Safety and Hazards
Propriétés
IUPAC Name |
potassium;(2Z)-1-ethyl-2-[(E)-3-(1-ethyl-3,3-dimethyl-5-sulfonatoindol-1-ium-2-yl)prop-2-enylidene]-3,3-dimethylindole-5-sulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N2O6S2.K/c1-7-28-22-14-12-18(36(30,31)32)16-20(22)26(3,4)24(28)10-9-11-25-27(5,6)21-17-19(37(33,34)35)13-15-23(21)29(25)8-2;/h9-17H,7-8H2,1-6H3,(H-,30,31,32,33,34,35);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCSHBPPBHPXBJE-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(C1=CC=CC3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)[O-])CC)(C)C.[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN\1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(/C1=C/C=C/C3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)[O-])CC)(C)C.[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31KN2O6S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
582.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


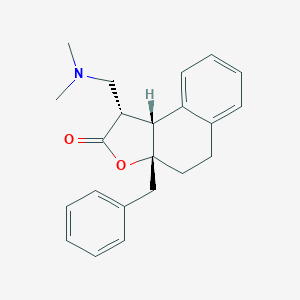
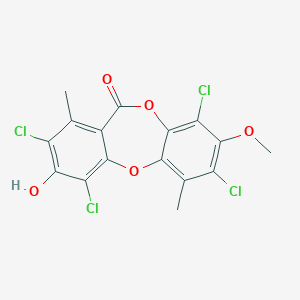
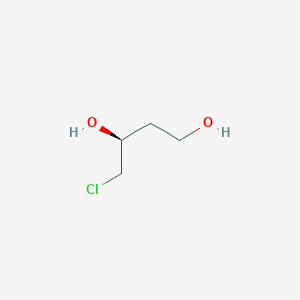
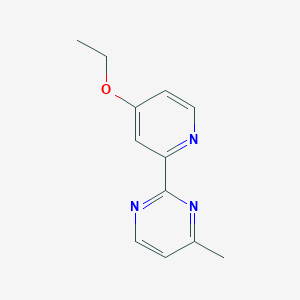
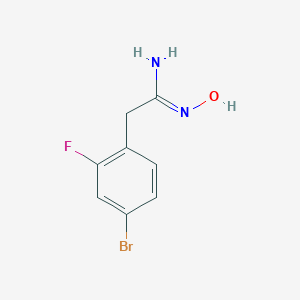
![1-(8-Methyl-8-azabicyclo[3.2.1]octan-2-yl)ethanone](/img/structure/B138465.png)
